molecular formula C19H28N4O B4606971 N-{1-Ethyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide

N-{1-Ethyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide

Cat. No.: B4606971
M. Wt: 328.5 g/mol
InChI Key: IZHHFLMDIRUMFB-UHFFFAOYSA-N
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Description

N-{1-Ethyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a piperidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-Ethyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzodiazole intermediate.

    Attachment of the Propanamide Group: The final step involves the acylation of the intermediate compound with propanoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-Ethyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-Ethyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-Ethyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine
  • 1-Methyl-4-piperidone

Uniqueness

N-{1-Ethyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-4-19(24)20-15-6-7-17-16(12-15)21-18(23(17)5-2)13-22-10-8-14(3)9-11-22/h6-7,12,14H,4-5,8-11,13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHFLMDIRUMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCC(CC3)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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